7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a thieno[2,3-d]pyrimidin-4-one moiety
Preparation Methods
The synthesis of 7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide involves several steps:
Synthesis of the Benzofuran Intermediate: The benzofuran intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-hydroxybenzaldehyde and an appropriate alkyne or alkene.
Formation of the Thieno[2,3-d]pyrimidin-4-one Moiety: This step involves the reaction of a suitable thiophene derivative with a nitrile or amide to form the thieno[2,3-d]pyrimidin-4-one ring system.
Coupling of the Intermediates: The final step involves coupling the benzofuran intermediate with the thieno[2,3-d]pyrimidin-4-one moiety using a coupling agent such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) under appropriate reaction conditions.
Chemical Reactions Analysis
7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups present in the thieno[2,3-d]pyrimidin-4-one moiety, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, where the methoxy group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may exhibit biological activity against various diseases.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific molecular targets.
Industrial Applications: The compound may find applications in the synthesis of advanced materials and as a precursor for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, or metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
7-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide can be compared with other similar compounds:
7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: This compound shares a similar benzofuran structure but differs in the substitution pattern and the presence of a chromene moiety.
2-[5-(4-F-phenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid: This compound has a similar thieno[2,3-d]pyrimidin-4-one moiety but differs in the overall structure and functional groups.
N’-(5-(3,4-dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide: This compound also contains the thieno[2,3-d]pyrimidin-4-one moiety but has different substituents and functional groups.
Properties
IUPAC Name |
7-methoxy-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-11-21-18-13(6-9-27-18)19(24)22(11)8-7-20-17(23)15-10-12-4-3-5-14(25-2)16(12)26-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPEEYFNGFKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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